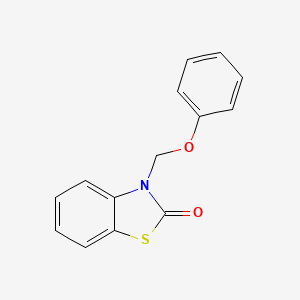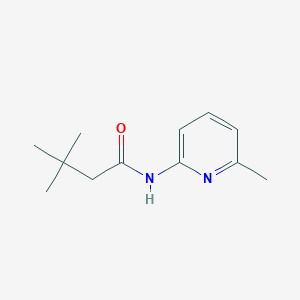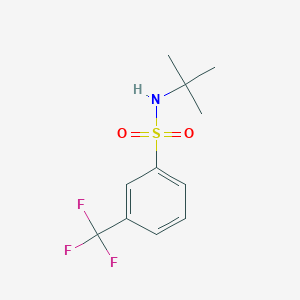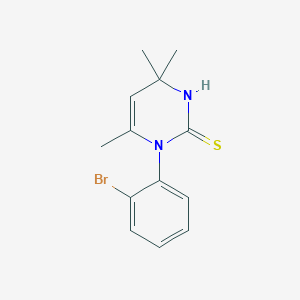
3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This specific compound is characterized by the presence of a phenoxymethyl group attached to the benzothiazole ring
Aplicaciones Científicas De Investigación
3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow techniques to enhance efficiency and yield. Continuous flow photolysis of aryl azides, for example, can be employed to generate the desired benzothiazole derivatives under controlled conditions . This method allows for precise control over reaction parameters and minimizes side reactions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under ambient or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Substituted benzothiazole derivatives with different functional groups
Mecanismo De Acción
The mechanism of action of 3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context. For example, in antimicrobial studies, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group, used to treat bacterial infections.
Benzothiazole: The parent compound of the benzothiazole family, used in various chemical and industrial applications.
Uniqueness
3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one is unique due to the combination of the benzothiazole ring and the phenoxymethyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(phenoxymethyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14-15(10-17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYDGKLOPGGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)
![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)



![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)
![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)

![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5589971.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5589994.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5589995.png)
![N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5590000.png)
